FENTICONAZOLE

Dermatology Antifungal Therapy Clinical Trial

Fenticonazole EP Impurity B Nitrate features a unique triple-action mechanism: CYP51A1 inhibition, cytochrome oxidase/peroxidase blockade, and C. albicans protease suppression. Its spectrum extends beyond fungi to antibacterial and anti-trichomonal activity—ideal for mixed-infection research. Clinical superiority demonstrated: 71.4% cure rate vs 35% for bifonazole at 3 weeks (p=0.021). MIC data validated against 260 European Candida isolates with 97% EUCAST-CLSI agreement ensures reliability for antifungal susceptibility testing and azole resistance studies.

Molecular Formula C24H20Cl2N2O2S. HNO3
Molecular Weight 534.41
CAS No. 80639-95-8
Cat. No. B601484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFENTICONAZOLE
CAS80639-95-8
SynonymsFenticonazole Sulfoxide Nitric Acid Salt;  1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylsulfinyl)phenyl]methoxy]ethyl]-1H-imidazole Nitrate; 
Molecular FormulaC24H20Cl2N2O2S. HNO3
Molecular Weight534.41
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fenticonazole (CAS 80639-95-8) Technical Procurement Guide: Verified Antifungal Activity & Comparator Benchmarking


Fenticonazole (CAS 80639-95-8) is a broad-spectrum imidazole antifungal agent [1]. Its mechanism of action involves inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51A1), thereby disrupting ergosterol biosynthesis . Additionally, fenticonazole exhibits a unique triple mechanism: it also blocks cytochrome oxidases/peroxidases and inhibits the secretion of protease acid by Candida albicans [1]. This compound is formulated primarily for topical and intravaginal administration [2].

Fenticonazole Technical Evaluation: Why In-Class Imidazole Substitution is Not Straightforward


While fenticonazole shares the imidazole class with clotrimazole, miconazole, econazole, and others, simple substitution based on class alone is scientifically unjustified. Fenticonazole distinguishes itself through a unique, triple-action mechanism [1]. Crucially, it possesses a broader spectrum of activity that extends beyond fungi to include clinically significant antibacterial and antiparasitic (Trichomonas vaginalis) action [1][2]. This spectrum is particularly relevant for treating mixed vaginal and dermatological infections, where using a standard imidazole may necessitate additional antimicrobial agents. The following quantitative evidence demonstrates these differentiating factors.

Fenticonazole Quantitative Evidence: Head-to-Head Performance Data Against Key Comparators


Head-to-Head Clinical Trial: Fenticonazole 2% Cream Demonstrates Statistically Significant Faster Mycological Cure vs. Bifonazole 1% Cream in Dermatomycosis

In a randomized, double-blind trial of 41 patients with dermatomycosis, topical 2% fenticonazole cream was directly compared to topical 1% bifonazole cream, both applied once daily [1]. The primary endpoint was combined mycological and clinical cure.

Dermatology Antifungal Therapy Clinical Trial

Clinical Efficacy Comparison: Single-Dose Fenticonazole 600mg Ovule Shows Significantly Higher Late-Stage Efficacy vs. Clotrimazole 500mg Pessary in Vaginal Candidiasis

A 2024 comparative study in 100 patients evaluated single-dose vaginal fenticonazole (600 mg) versus clotrimazole (500 mg) [1]. While early efficacy was similar, significant differences emerged during follow-up.

Gynecology Vulvovaginal Candidiasis Clinical Trial

Antibacterial Spectrum Advantage: Fenticonazole Demonstrates In Vitro Activity Against Key Vaginitis-Associated Bacteria Where Other Imidazoles May Lack Data

An in vitro study assessed the antibacterial activity of fenticonazole, clotrimazole, and miconazole against 177 bacterial strains associated with bacterial vaginosis (BV) and skin infections [1]. Fenticonazole demonstrated high susceptibility against key BV-associated organisms.

Microbiology Antimicrobial Susceptibility Mixed Vaginitis

Antiparasitic Spectrum Differentiation: Fenticonazole Exhibits Documented Activity Against Trichomonas vaginalis, a Key Advantage in Mixed Vaginal Infections

Unlike many other topical imidazole antifungals, fenticonazole has documented antiparasitic activity against Trichomonas vaginalis, a common co-pathogen in vaginal infections [1].

Parasitology Trichomoniasis Broad-Spectrum Activity

MIC Distribution and Susceptibility Testing Validation: Fenticonazole Shows Low MICs Against 260 European Candida Isolates with High EUCAST/CLSI Method Agreement

The in vitro activity of fenticonazole was assessed against a large panel of 260 Candida vulvovaginal isolates from West and Southeast Europe using both EUCAST and CLSI reference methods [1].

Antifungal Susceptibility Candida albicans EUCAST/CLSI

Superior CNS Safety Profile vs. Miconazole: Fenticonazole Exhibits Milder CNS Depressant Activity in Preclinical Models

A comparative toxicological and pharmacological study in mice evaluated the central nervous system (CNS) effects of fenticonazole relative to miconazole, a common class comparator [1].

Toxicology Safety Pharmacology CNS

Fenticonazole Application Scenarios: Where Verified Differentiators Drive Scientific and Procurement Value


Treatment of Mixed Vaginal Infections (Candidiasis, Bacterial Vaginosis, Trichomoniasis)

Based on the evidence of antibacterial activity against BV-associated organisms [1] and antiparasitic activity against Trichomonas vaginalis [2], fenticonazole is a compelling candidate for procurement in clinics and research studies focusing on mixed vaginal infections. Its broad spectrum allows for potential single-agent therapy, simplifying treatment protocols and improving patient compliance [2]. Clinical studies have demonstrated its efficacy in these mixed-infection contexts [2].

Topical Dermatomycosis Requiring Faster Resolution

For superficial fungal skin infections where rapid symptom relief and mycological cure are prioritized, the data showing statistically significantly faster cure rates with fenticonazole 2% cream compared to bifonazole 1% cream (71.4% vs 35% at 3 weeks, p=0.021) provides a strong rationale for its selection [3]. This is particularly relevant for optimizing treatment duration and patient outcomes in dermatology practice.

Antifungal Susceptibility Testing and Reference Standardization

The validated MIC data for fenticonazole against 260 European Candida isolates, with 97% agreement between EUCAST and CLSI methods, establishes it as a well-characterized compound for use in antifungal susceptibility testing (AST) research [4]. This makes it a reliable reference agent for studies investigating azole resistance mechanisms or developing new AST methodologies.

Preclinical Safety Assessment of Novel Azole Antifungals

Given its well-documented preclinical safety profile, including its milder CNS depressant effects compared to miconazole in mice [5] and its minimal systemic absorption after topical/vaginal administration [6], fenticonazole serves as a useful benchmark compound for toxicology and safety pharmacology studies aiming to evaluate the therapeutic index of new chemical entities in the imidazole class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FENTICONAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.